1-(1H-1,2,4-Triazol-3-yl)piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5.2ClH/c1-3-11(4-2-7-1)6-8-5-9-10-6;;/h5,7H,1-4H2,(H,8,9,10);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPQQKAKFFTFMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NN2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,4-Triazol-3-yl)piperazine dihydrochloride typically involves the reaction of 1H-1,2,4-triazole with piperazine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature environment and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the desired purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-1,2,4-Triazol-3-yl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions may require catalysts or specific pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted triazole-piperazine compounds .
Scientific Research Applications
Scientific Research Applications of 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine Dihydrochloride
1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride is a triazole derivative that is investigated for its biological activities, particularly as an antimicrobial and antifungal agent. The triazole ring is a pharmacophore in drug design because of its ability to interact with biological targets. Additionally, triazole derivatives are gaining attention in agrochemistry for their ability to act as fungicides.
Chemical Reactions
1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride can undergo several chemical reactions:
- Oxidation This compound can be oxidized using reagents like hydrogen peroxide.
- Reduction Reduction reactions can be carried out using agents such as sodium borohydride.
- Substitution It can undergo nucleophilic substitution reactions with halides and other electrophiles. Common reagents used in these reactions include ethyl bromoacetate and sodium sulphate.
Medicinal Chemistry Applications
1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride has been studied for its biological activities, particularly as an antimicrobial and antifungal agent. The compound's structure allows it to serve as a scaffold for synthesizing novel therapeutic agents, and its ability to inhibit enzymes involved in various diseases makes it a candidate for further exploration in drug development.
Antimicrobial Activity Research has shown that various derivatives of triazole compounds possess antimicrobial properties. For instance, compounds similar to 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Enterococcus faecalis | 10 |
Antifungal Properties A case study evaluated this compound against Candida albicans. The compound was tested in vitro and exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents, suggesting its potential as a lead compound in developing new antifungal therapies.
Drug Discovery
The compound's structure allows it to serve as a scaffold for synthesizing novel therapeutic agents. Its ability to inhibit enzymes involved in various diseases makes it a candidate for further exploration in drug development.
Farnesyltransferase Inhibition The substitution of the imidazole moiety with the 4-methyl-1,2,4-triazol-3-yl group in farnesyltransferase inhibitors resulted in compounds with similar activity profiles. This indicates that this compound may serve as an effective alternative in designing inhibitors for cancer treatment.
Anticancer Properties Recent studies have highlighted the potential of triazole derivatives in cancer therapy. These compounds may inhibit specific kinases involved in tumor growth and metastasis, and the incorporation of triazole rings enhances their interaction with biological targets.
Agrochemical Applications
Mechanism of Action
The mechanism by which 1-(1H-1,2,4-Triazol-3-yl)piperazine dihydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs, highlighting substituent differences and physicochemical properties:
Key Observations :
- Salt Form: Dihydrochloride salts (e.g., target compound) exhibit superior aqueous solubility compared to mono-hydrochlorides, critical for drug bioavailability .
- Triazole Position : 1H-1,2,4-triazol-3-yl vs. 4H-1,2,4-triazol-4-yl (as in 3d) alters electronic properties and hydrogen-bonding capacity, impacting target binding .
Biological Activity
1-(1H-1,2,4-Triazol-3-yl)piperazine dihydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, antitumor, and antiparasitic research. The triazole moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.
- Chemical Formula : C6H13Cl2N5
- Molecular Weight : 226.11 g/mol
- CAS Number : 69389-21-5
Antimicrobial Activity
Research has shown that triazole derivatives exhibit potent antimicrobial properties. For instance, studies have demonstrated that various piperazine-based triazole compounds can inhibit the growth of fungal pathogens such as Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL . These compounds disrupt the plasma membrane of the fungi and induce apoptotic cell death .
Antiparasitic Activity
1-(1H-1,2,4-Triazol-3-yl)piperazine derivatives have also been evaluated for their antiparasitic properties. A study highlighted that nitrotriazole-based piperazines showed significant activity against Trypanosoma cruzi, the causative agent of Chagas disease, with selectivity indexes indicating low toxicity to host cells . The compounds exhibited IC50 values in the nanomolar range and were significantly more potent than traditional treatments like benznidazole .
Antitumor Activity
The compound has shown promise in cancer research as well. Various studies indicate that triazole derivatives can induce cell cycle arrest and apoptosis in cancer cell lines. For example, certain derivatives demonstrated an IC50 value of 52 nM against MCF-7 breast cancer cells and were found to inhibit tubulin polymerization, indicating a potential mechanism for their anticancer effects .
Structure-Activity Relationship (SAR)
The biological activity of triazole-piperazine derivatives is influenced by their structural characteristics. A correlation was observed between lipophilicity (as measured by clogP values) and antichagasic activity, suggesting that modifications to the piperazine ring or the triazole moiety can enhance biological efficacy .
| Compound | Target Organism | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 1-(1H-1,2,4-Triazol-3-yl)piperazine | T. cruzi | <0.01 | >200 |
| Piperazine-based triazoles | C. auris | 0.24 - 0.97 | N/A |
| Diarylmethyl-triazoles | MCF-7 Cells | 0.052 | N/A |
Case Studies
- Antifungal Activity Against Candida auris : A study synthesized several piperidine-based triazole derivatives and tested them against clinical isolates of C. auris. The most active compounds induced significant cell death and were less toxic to human cells compared to existing antifungals .
- Antiparasitic Activity Against T. cruzi : Another study focused on nitrotriazole derivatives which showed high potency against T. cruzi with favorable selectivity profiles, making them potential candidates for Chagas disease treatment .
- Antitumor Efficacy : Research on diarylmethyl-triazole derivatives revealed their ability to induce apoptosis in breast cancer cells while sparing non-cancerous cells, highlighting their therapeutic potential in oncology .
Q & A
Basic Research Questions
Q. What is the optimal method for synthesizing 1-(1H-1,2,4-triazol-3-yl)piperazine dihydrochloride, and how can purity be ensured?
- Methodology : The compound can be synthesized by reacting piperazine hexahydrate with hydrochloric acid in ethanol, followed by cooling and filtration to isolate the dihydrochloride hydrate. Drying at 100°C for 8 hours yields anhydrous product. Purity is verified via titration with standardized NaOH and analytical techniques like thin-layer chromatography (TLC) or HPLC, as outlined in pharmacopeial monographs .
Q. How is the buffering capacity of piperazine dihydrochloride characterized in aqueous solutions?
- Methodology : Titration with NaOH generates pH curves, and pK values are calculated using the Debye-Hückel equation for ionic strength corrections. Buffer tables (e.g., Table II in ) are constructed from equimolar solutions of piperazine dihydrochloride and its monohydrochloride. Glass or hydrogen electrodes ensure accuracy (±0.02 pH below pH 9.0) .
Q. What safety precautions are required when handling this compound in laboratory settings?
- Guidelines : Use personal protective equipment (PPE) due to mild irritancy and low systemic toxicity. Adhere to OSHA-recommended exposure limits (5 mg/m³ TWA) and avoid contact with strong oxidizers, dicyanofurazan, or metals like aluminum and zinc. Store in airtight containers to prevent hygroscopic absorption .
Advanced Research Questions
Q. How do structural modifications to the triazole-piperazine scaffold affect its biological activity?
- Experimental Design : Introduce substituents (e.g., methyl, trifluoromethyl) to the triazole ring and assess pharmacokinetic properties via in vitro receptor-binding assays. Compare analogs like 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride (CAS 1909305-44-7) for solubility, stability, and receptor affinity. Use symmetry C18 columns and UV detection (254 nm) for HPLC analysis .
Q. What methodologies resolve contradictions in reported pK values for piperazine dihydrochloride?
- Data Analysis : Reconcile discrepancies by accounting for ionic strength (Table II in ). For example, pK₁ ranges from 5.32 (infinite dilution) to higher values at elevated ionic strengths. Validate using hydrogen electrode measurements and Debye-Hückel extrapolation, ensuring temperature control (25°C) and standardized buffer preparation .
Q. How can impurities in pharmacopeial-grade piperazine dihydrochloride be quantified?
- Analytical Approach : Employ reverse-phase HPLC with UV detection (e.g., 220 nm) and a mobile phase of acetonitrile/water (0.1% H₃PO₄). System suitability criteria include resolution ≥3.0 between target peaks and relative standard deviation (RSD) ≤5.0% for replicate injections. Reference EP monographs for impurity thresholds (e.g., chlorobenzhydryl piperazine ≤0.1%) .
Q. What role does piperazine dihydrochloride play in synthesizing pharmaceutical intermediates?
- Case Study : As a precursor for hydroxyzine hydrochloride, it reacts with chloroethoxyethanol under heated (140°C) and stirred conditions. Monitor reaction progress via TLC and purify intermediates via recrystallization. Yield optimization requires stoichiometric control of piperazine hexahydrate and dihydrochloride ratios .
Methodological Challenges
Q. How can hydrolysis of glycylglycine in buffer systems containing piperazine dihydrochloride be mitigated?
- Solution : Prepare buffer solutions fresh to minimize hydrolysis. For long-term stability studies, store at 2–8°C and monitor pH drift. Use NMR or LC-MS to detect degradation products like ammonia or glycine .
Q. What strategies improve the accuracy of pH measurements in high-alkalinity solutions with piperazine buffers?
- Optimization : Calibrate electrodes frequently with NIST-traceable standards. For pH >9.0, use a hydrogen electrode instead of glass to avoid sodium ion interference. Validate with parallel measurements using spectrophotometric indicators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
